molecular formula C15H13FO2 B567598 [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid CAS No. 1365272-72-5

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Cat. No. B567598
CAS RN: 1365272-72-5
M. Wt: 244.265
InChI Key: JLIYQKWGCTXJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular formula of “[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid” is C15H13FO2 . Unfortunately, the specific molecular structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

The molecular weight of “[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid” is 244.27 . Other physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

  • Antimycobacterial Activity : A study demonstrated the synthesis of novel derivatives containing the [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid framework. These compounds were evaluated for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One of the derivatives showed good antimycobacterial activity with a minimum inhibitory concentration of 0.62 μg/ml (Ali & Yar, 2007).

  • Electrochemical Applications : A study on the electrolytic reduction of 1-fluoro-2-(4-biphenylyl)vinyl phenyl sulphoxide, a compound structurally related to [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, in nonaqueous media, revealed important insights into its electrochemical behavior. This research has implications for the development of new electrochemical methods (Kunugi et al., 1995).

  • Pharmaceutical Development : Research on polymorphism in pharmaceutical compounds included a study on [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid. This study used various physical methods to characterize two polymorphs of the compound, leading to insights critical for drug development (Katrincic et al., 2009).

  • Synthesis and Structural Analysis : The synthesis and structural characterization of derivatives of phenyl acetic acid, which is structurally related to [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, have been explored. These studies provide valuable information for the development of new compounds with potential biological activity (Zhao, 2007).

  • Anti-Inflammatory Activity : A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, structurally related to [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, were synthesized and evaluated for their anti-inflammatory activity. The stereochemical behavior of these compounds was studied, and some analogs exhibited moderate to excellent anti-inflammatory activity in assays (Nakhostin et al., 2016).

properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIYQKWGCTXJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742917
Record name (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

CAS RN

1365272-72-5
Record name (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.